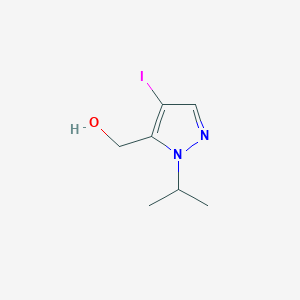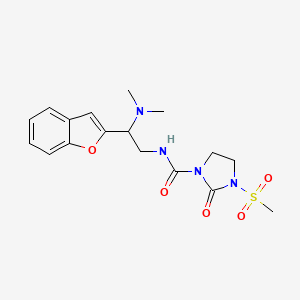
4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide is a complex organic compound featuring a pyrazole and pyridazine moiety. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds based on the pyrazolylpyridazine system have shown a wide spectrum of biological activity . Derivatives of this system have been used in agriculture as insecticides, fungicides, and herbicides , indicating that their targets could be enzymes or receptors in pests.
Mode of Action
It’s known that pyrazolylpyridazine derivatives can interact with their targets, leading to changes in the biological functions of the targets . For instance, some derivatives have shown anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Biochemical Pathways
Similar compounds have been found to affect various cellular components negatively under oxidative stress . They can increase the formation of reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for cells and tissue oxidative injury .
Result of Action
Similar compounds have shown a pronounced stimulating effect on plant growth . They have also been found to affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that similar compounds have been used in various environments, including agriculture , indicating that they may be stable and effective under a range of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine intermediates. One common method involves the reaction of hydrazine derivatives with diketones to form the pyrazole ring, followed by cyclization with appropriate reagents to form the pyridazine ring . The final step involves the coupling of these intermediates with benzamide derivatives under controlled conditions, often using catalysts and solvents like ethanol or benzene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents include hydrazine, diketones, potassium permanganate, sodium borohydride, and various solvents like ethanol and benzene. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of agrochemicals, such as insecticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: Known for its biological activity and used in similar applications.
6-[(1-substituted-pyrazol-4-yl)oxy]-2-phenylpyridazin-3(2H)-ones: Another compound with a combination of pyrazole and pyridazine rings, used in medicinal chemistry.
Uniqueness
What sets 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide apart is its specific structural configuration, which may confer unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-[[2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c17-16(24)11-2-4-12(5-3-11)19-14(23)10-25-15-7-6-13(20-21-15)22-9-1-8-18-22/h1-9H,10H2,(H2,17,24)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJMDYMVHGAEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[(4-Fluorophenyl)methylsulfamoyl]ethyl]prop-2-enamide](/img/structure/B2471166.png)

![5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2471168.png)
![5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid](/img/structure/B2471170.png)




![4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2471178.png)

